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1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)-

Hydrogen-bond capacity Supramolecular chemistry Physicochemical profiling

1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- (CAS 103261-85-4) is a heterocyclic small molecule (C10H12N6, MW 216.24 g/mol) belonging to the N2-substituted guanamine class of 1,3,5-triazine-2,4-diamines. It bears a dimethylamino group at the 4-position, a primary amino group at the 2-position, and a 3-pyridinyl substituent at the 6-position of the s-triazine core.

Molecular Formula C10H12N6
Molecular Weight 216.24 g/mol
CAS No. 103261-85-4
Cat. No. B5634234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)-
CAS103261-85-4
Molecular FormulaC10H12N6
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)N)C2=CN=CC=C2
InChIInChI=1S/C10H12N6/c1-16(2)10-14-8(13-9(11)15-10)7-4-3-5-12-6-7/h3-6H,1-2H3,(H2,11,13,14,15)
InChIKeyFDLIMWOTWFWHGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- (CAS 103261-85-4): Compound Class and Procurement-Relevant Features


1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- (CAS 103261-85-4) is a heterocyclic small molecule (C10H12N6, MW 216.24 g/mol) belonging to the N2-substituted guanamine class of 1,3,5-triazine-2,4-diamines [1]. It bears a dimethylamino group at the 4-position, a primary amino group at the 2-position, and a 3-pyridinyl substituent at the 6-position of the s-triazine core [2]. This substitution pattern distinguishes it from simpler triazines such as melamine (2,4,6-triamino-1,3,5-triazine), nicotinoguanamine (6-(3-pyridinyl)-1,3,5-triazine-2,4-diamine; CAS 18020-61-6), and the methyl analog 2-amino-4-dimethylamino-6-methyl-1,3,5-triazine (CAS 21320-31-0) . The compound has been investigated in cocrystallization studies exploiting its hydrogen-bonding capacity and in patent literature within the broader pyridinyltriazine kinase inhibitor scaffold space [3].

Why 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- Cannot Be Replaced by Generic In-Class Analogs


Within the 1,3,5-triazine-2,4-diamine class, small structural variations produce divergent hydrogen-bonding architectures, receptor-binding profiles, and physicochemical properties. Replacing the 3-pyridinyl group with a methyl substituent (CAS 21320-31-0) eliminates the aromatic nitrogen capable of acting as a hydrogen-bond acceptor and metal-coordination site, fundamentally altering supramolecular assembly behavior [1]. Removing the N,N-dimethyl group to yield nicotinoguanamine (CAS 18020-61-6) changes the hydrogen-bond donor/acceptor count, computed LogP, and steric profile at the 4-position, which directly affects target binding and solubility [2]. Conversely, the positional isomer 6-(2-pyridinyl)-1,3,5-triazine-2,4-diamine yields distinct crystal packing and network topology versus the 3-pyridinyl isomer, as demonstrated by single-crystal X-ray diffraction [3]. These differences mean that generic substitution without empirical verification risks loss of desired binding potency, altered selectivity, or failed cocrystallization outcomes.

Quantitative Differentiation Evidence for 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- Versus Closest Analogs


Hydrogen-Bond Donor/Acceptor Count Differentiates N,N-Dimethyl-6-(3-pyridinyl) from Non-Methylated Nicotinoguanamine

The target compound 1,3,5-triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- possesses 2 hydrogen-bond donors (HBD) and 6 hydrogen-bond acceptors (HBA), compared with 4 HBD / 6 HBA for nicotinoguanamine (CAS 18020-61-6), the non-dimethylated analog [1]. The N,N-dimethyl substitution eliminates two donor sites, reducing the HBD count by 50%. This directly impacts supramolecular synthon formation: the target compound cannot form the full ADA-DAD (acceptor-donor-acceptor / donor-acceptor-donor) triple hydrogen-bond motif characteristic of 2,4-diaminotriazines with two primary amino groups, instead engaging through a reduced number of hydrogen-bonding contacts as confirmed in cocrystal structures with sebacic acid [2].

Hydrogen-bond capacity Supramolecular chemistry Physicochemical profiling

Computed logP Shift Due to N,N-Dimethyl Substitution Relative to Nicotinoguanamine

The target compound exhibits a computed AlogP of approximately 0.61, representing an increase in lipophilicity of roughly 0.3–0.5 log units compared with nicotinoguanamine (AlogP ~0.1–0.2 estimated from fragment-based calculation) [1]. This shift arises from the replacement of a polar –NH2 group with a –N(CH3)2 moiety. In the context of the 1,3,5-triazine-2,4-diamine class, even modest changes in logP can affect membrane permeability, protein binding, and chromatographic retention behavior [2]. The compound's polar surface area (PSA) of 81.55 Ų, compared with an estimated ~104 Ų for nicotinoguanamine (due to the additional primary amine), further differentiates absorption and distribution potential [3].

Lipophilicity Physicochemical property Drug-likeness

Cocrystallization Network Topology: 3-Pyridinyl Position Directs 1D Chain Formation Distinct from 2-Pyridinyl Isomer

Single-crystal X-ray diffraction studies of pyridyl-substituted diaminotriazines reveal that the position of the pyridyl nitrogen dictates the supramolecular network architecture. The 3-pyridinyl isomer (the core of the target compound) forms 1D hydrogen-bonded chains with sebacic acid via N–H⋯N contacts, crystallizing in the monoclinic space group I2/a (Z = 8) [1]. In contrast, the 2-pyridinyl isomer (CAS 18020-64-7) forms distinct connectivity patterns due to the altered geometry of the hydrogen-bond acceptor site. This positional effect is general: across isomeric pyridyl-substituted diaminotriazines, the 3-pyridinyl variant consistently yields different network dimensionality and pore topology in cocrystals compared with 2-pyridinyl and 4-pyridinyl isomers, as systematically mapped by Wuest and coworkers [2].

Crystal engineering Supramolecular network Hydrogen-bond topology

Scaffold Classification: Pyridinyltriazine as Privileged FGFR Kinase Inhibitor Core Versus Methyl Analog

Patent US20230027716A1 explicitly distinguishes pyridinyltriazine derivatives as a novel chemotype for FGFR kinase inhibition, noting that prior art focused on 1,3,5-triazine-2-amine scaffolds lacking the pyridinyl group [1]. The 3-pyridinyl substituent is proposed to engage the hinge region of the kinase ATP-binding site, a pharmacophoric feature absent in the methyl analog 2-amino-4-dimethylamino-6-methyl-1,3,5-triazine (CAS 21320-31-0) . While the specific target compound CAS 103261-85-4 does not appear as an individually exemplified compound with quantitative IC50 data in the patent, its core scaffold corresponds to the generic structure of Formula I claimed for pan-FGFR inhibitory activity against gatekeeper mutants (FGFR1 V561M, FGFR2 V565F, FGFR3 V555M), a resistance-prone patient population [1].

Kinase inhibition FGFR Scaffold comparison

Recommended Procurement-Driven Application Scenarios for 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- (CAS 103261-85-4)


Crystal Engineering and Cocrystal Design Requiring Predictable 1D Hydrogen-Bonded Chains

The 3-pyridinyl isomer of this diaminotriazine scaffold reliably yields one-dimensional hydrogen-bonded chains with dicarboxylic acid coformers such as sebacic acid, as demonstrated by single-crystal XRD [1]. This topology predictability makes CAS 103261-85-4 a rational choice for solid-form screening programs where consistent network dimensionality is required. The N,N-dimethyl group eliminates two hydrogen-bond donor sites relative to nicotinoguanamine, simplifying the supramolecular synthon landscape and reducing polymorphism risk in cocrystal screening [2].

Kinase Inhibitor Fragment Library Construction Targeting FGFR Gatekeeper Mutants

The pyridinyltriazine core is explicitly claimed in US20230027716A1 as a privileged scaffold for pan-FGFR inhibition, including gatekeeper mutants (V561M, V565F, V555M) implicated in acquired resistance to first-generation FGFR inhibitors [3]. CAS 103261-85-4, bearing both the pyridinyl hinge-binding motif and a dimethylamino solubilizing group, can serve as a fragment hit starting point or a synthetic intermediate for lead optimization programs targeting FGFR-driven cancers. Its computed logP of ~0.6 and PSA of 81.55 Ų place it within favorable fragment-like property space [4].

Synthesis of N2,6-Disubstituted Diaminotriazine Libraries via Sequential Substitution

The 1,3,5-triazine-2,4-diamine scaffold with differential substitution at the 2-, 4-, and 6-positions enables sequential functionalization. CAS 103261-85-4 can serve as a key intermediate for further derivatization at the 2-amino position (via alkylation, acylation, or reductive amination) while retaining the dimethylamino and 3-pyridinyl groups, as reviewed comprehensively for the N2,6-substituted guanamine class [5]. This contrasts with fully symmetric triazines such as melamine, which lack regiochemical control, and with nicotinoguanamine, where both amino groups are chemically equivalent, complicating selective monofunctionalization.

Computational Docking and Pharmacophore Modeling of Adenosine or Kinase Receptors

Although compound-specific IC50 data remain sparse, the scaffold's computed properties (logP 0.61, PSA 81.55 Ų, MW 216.24) align with CNS-appropriate lead-like space, and the 3-pyridinyl moiety is a recognized hinge-binding fragment in kinase pharmacophore models [3][4]. CAS 103261-85-4 is suitable for virtual screening campaigns and molecular docking studies aimed at identifying novel adenosine receptor or kinase ligands, where the N,N-dimethyl group can be exploited to probe steric tolerance in the solvent-exposed region of the binding pocket.

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